molecular formula C14H18BNO4S B12641122 1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester CAS No. 945493-45-8

1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12641122
CAS No.: 945493-45-8
M. Wt: 307.2 g/mol
InChI Key: VIWMVPPMSBRELV-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a boronic acid group, a methylthio group, and a tert-butyl ester group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolate as the nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The boronic acid group can be reduced to a borane using reducing agents like sodium borohydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The indole core can interact with various biological receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester
  • 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester

Uniqueness

1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the boronic acid group and the indole core also provides a versatile platform for various chemical transformations and biological interactions.

Properties

CAS No.

945493-45-8

Molecular Formula

C14H18BNO4S

Molecular Weight

307.2 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-methylsulfanylindol-2-yl]boronic acid

InChI

InChI=1S/C14H18BNO4S/c1-14(2,3)20-13(17)16-11-6-5-10(21-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3

InChI Key

VIWMVPPMSBRELV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)SC)(O)O

Origin of Product

United States

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